Cas no 927802-20-8 (1-Ethyl-1H-indazol-3-amine)

1-Ethyl-1H-indazol-3-amine is a heterocyclic organic compound featuring an indazole core substituted with an ethyl group at the 1-position and an amine group at the 3-position. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate or building block. Its amine functionality allows for further derivatization, enabling the synthesis of more complex molecules. The compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined reactivity profile makes it valuable for developing biologically active compounds, including potential therapeutic agents. The purity and consistency of 1-Ethyl-1H-indazol-3-amine are critical for reproducible results in research and industrial applications.
1-Ethyl-1H-indazol-3-amine structure
1-Ethyl-1H-indazol-3-amine structure
Product Name:1-Ethyl-1H-indazol-3-amine
CAS No:927802-20-8
MF:C9H11N3
MW:161.203741312027
MDL:MFCD09054756
CID:1079626
PubChem ID:329775357
Update Time:2025-05-19

1-Ethyl-1H-indazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1-Ethyl-1H-indazol-3-amine
    • 1-ethylindazol-3-amine
    • DTXSID00650983
    • 927802-20-8
    • AKOS011981581
    • 1-Ethyl-1H-indazol-3-amine, AldrichCPR
    • CS-0325762
    • SCHEMBL14216404
    • MFCD09054756
    • BS-36426
    • BB 0260710
    • CMB80220
    • FT-0681586
    • DA-18428
    • MDL: MFCD09054756
    • Inchi: 1S/C9H11N3/c1-2-12-8-6-4-3-5-7(8)9(10)11-12/h3-6H,2H2,1H3,(H2,10,11)
    • InChI Key: NIWQOSLMYFEMKX-UHFFFAOYSA-N
    • SMILES: N1(CC)C2C=CC=CC=2C(N)=N1

Computed Properties

  • Exact Mass: 161.09500
  • Monoisotopic Mass: 161.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.8A^2
  • XLogP3: 1.5

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 328.3±15.0 °C at 760 mmHg
  • Flash Point: 152.4°C
  • Refractive Index: 1.643
  • PSA: 43.84000
  • LogP: 2.21960
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

1-Ethyl-1H-indazol-3-amine Security Information

  • Symbol: GHS06
  • Signal Word:Danger
  • Hazard Statement: H301
  • Warning Statement: P301+P310
  • Hazardous Material transportation number:UN 2811 6.1 / PGIII
  • WGK Germany:3
  • Hazard Category Code: 25
  • Safety Instruction: 45
  • Hazardous Material Identification: T
  • HazardClass:IRRITANT
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-Ethyl-1H-indazol-3-amine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-Ethyl-1H-indazol-3-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:927802-20-8)1-Ethyl-1H-indazol-3-amine
Order Number:A1192570
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:18
Price ($):958.0
Email:sales@amadischem.com

Additional information on 1-Ethyl-1H-indazol-3-amine

Professional Introduction to 1-Ethyl-1H-indazol-3-amine (CAS No. 927802-20-8)

1-Ethyl-1H-indazol-3-amine, identified by the Chemical Abstracts Service Number (CAS No.) 927802-20-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative belongs to the indazole family, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural features of 1-Ethyl-1H-indazol-3-amine, particularly its ethyl-substituted indazole core and amine functionality, make it a valuable scaffold for drug discovery and development.

The compound's unique chemical properties stem from its indazole backbone, which is characterized by a benzene ring fused to a pyrrole ring. The presence of an ethyl group at the 1-position and an amine group at the 3-position introduces specific electronic and steric characteristics that influence its reactivity and interactions with biological targets. These features have garnered interest in the scientific community for their potential in modulating various biological pathways.

In recent years, 1-Ethyl-1H-indazol-3-amine has been studied for its pharmacological potential, particularly in the context of oncology and inflammation-related disorders. Research has highlighted its ability to interact with specific enzymes and receptors, making it a promising candidate for developing novel therapeutic agents. For instance, studies have suggested that derivatives of this compound may exhibit inhibitory effects on certain kinases and transcription factors involved in cancer cell proliferation and survival.

One of the most compelling aspects of 1-Ethyl-1H-indazol-3-amine is its versatility as a chemical scaffold. Medicinal chemists have leveraged its structure to design analogs with enhanced potency, selectivity, and pharmacokinetic profiles. By modifying substituents at various positions on the indazole ring, researchers can fine-tune the compound's biological activity to target specific disease mechanisms. This approach has led to several innovative drug candidates entering preclinical development.

The synthesis of 1-Ethyl-1H-indazol-3-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations such as alkylation and amination. Advanced techniques like transition metal-catalyzed cross-coupling reactions have also been employed to construct the indazole core efficiently.

From a computational chemistry perspective, 1-Ethyl-1H-indazol-3-amine has been subjected to molecular modeling studies to understand its binding interactions with biological targets. These studies have provided insights into how the compound's structure optimizes its affinity for receptors and enzymes. Additionally, quantum mechanical calculations have been used to predict its electronic properties, which are crucial for understanding its reactivity in biochemical pathways.

The pharmacokinetic profile of 1-Ethyl-1H-indazol-3-amine is another area of active investigation. Researchers are exploring how modifications to its structure can improve its absorption, distribution, metabolism, excretion (ADME) properties. This is essential for developing drugs that are not only effective but also have favorable dosing regimens and minimal side effects.

In clinical settings, 1-Ethyl-1H-indazol-3-amine is being evaluated in preclinical trials for various indications. Preliminary results suggest that it may have therapeutic potential in treating certain types of cancer by inhibiting key signaling pathways that drive tumor growth. Furthermore, its anti-inflammatory properties are being explored as a possible treatment for chronic inflammatory diseases.

The future of 1-Ethyl-1H-indazol-3-amine research looks promising, with ongoing studies aimed at expanding its therapeutic applications. Innovations in synthetic methodologies and computational modeling are expected to accelerate the discovery of new derivatives with improved pharmacological profiles. Collaborative efforts between academia and industry are likely to play a pivotal role in translating these findings into clinical practice.

Overall, 1-Ethyl-1H-indazol-3-amine (CAS No. 927802-20-8) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and biological activities make it a valuable compound for drug discovery, with potential applications across multiple therapeutic areas. As research continues to uncover new insights into its mechanisms of action, this compound is poised to contribute significantly to the development of next-generation therapeutics.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:927802-20-8)1-Ethyl-1H-indazol-3-amine
A1192570
Purity:99%
Quantity:10g
Price ($):958.0
Email